![molecular formula C18H18N6OS B2892935 (2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮 CAS No. 1105219-46-2](/img/structure/B2892935.png)
(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a derivative of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one . It has been reported that these derivatives can act as potent Mnk2 inhibitors . Mnk2 is a human mitogen-activated protein kinase (MAPK)-interacting kinase, and its inhibition is crucial for human tumorigenesis and development .
科学研究应用
合成和表征
涉及(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮结构的新型化合物已被合成和表征,展示了它们在各种科学应用中的潜力。Shahana 和 Yardily (2020) 合成并表征了类似的化合物,突出了密度泛函理论计算在结构优化和理论振动光谱解释中的效用。分析了这些化合物因吸电子基团取代而发生的结构变化,并通过分子对接研究推断了它们的抗菌活性 (Shahana & Yardily, 2020)。
抗癌活性
Kamal 等人 (2012) 对包含类似结构的蒽酰胺-吡唑并[1,5-a]嘧啶偶联物进行的研究表明,在宫颈癌细胞中具有显着的抗癌活性。这些偶联物诱导细胞周期停滞并激活 p53,导致癌细胞凋亡。这表明具有(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮结构的化合物可能在癌症研究和治疗中具有潜在应用 (Kamal et al., 2012)。
抗菌活性
Patel、Agravat 和 Shaikh (2011) 研究了新的吡啶衍生物,包括类似于(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮的结构,以了解它们的抗菌特性。他们的研究表明对细菌和真菌具有可变且适度的活性,表明此类化合物在开发新的抗菌剂中具有潜力 (Patel, Agravat, & Shaikh, 2011)。
抗菌剂
Solankee 和 Patel (2004) 合成了具有抗菌特性的查耳酮、吡唑啉、氨基嘧啶和嘧啶硫酮,这些化合物从与(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮结构相关的化合物开始。对这些化合物进行了抗菌活性筛选,为寻找新的抗菌剂做出了贡献 (Solankee & Patel, 2004)。
新型串联转化
Pokhodylo 等人 (2010) 探索了涉及(2-(苯氨基)噻唑-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲酮相关化合物中氨基和羰基/腈基的新型转化,用于噻吩并嘧啶的合成。他们的工作提供了对新的噻吩并[3,2-e][1,2,3]三唑并[1,5-a]嘧啶和噻吩并[2,3-d][1,3]恶嗪-4-酮的合成的见解,展示了此类结构在化学转化中的多功能性 (Pokhodylo et al., 2010)。
作用机制
Target of Action
The primary target of this compound is Cyclin-dependent kinase 9 (CDK9) . CDK9 is a protein kinase that plays a crucial role in the regulation of gene transcription and cell cycle progression .
Mode of Action
The compound interacts with CDK9 by inhibiting its activity . This inhibition selectively targets survival proteins, leading to the reinstatement of apoptosis (programmed cell death) in cancer cells . The compound has been shown to inhibit CDK9 with an IC50 of 7 nM, demonstrating over 80-fold selectivity for CDK9 versus CDK2 .
Biochemical Pathways
The inhibition of CDK9 affects the transcription regulation pathway . CDK9, along with cyclin T, forms a complex known as positive transcription elongation factor b (P-TEFb), which is essential for the transcriptional elongation of several genes, including those involved in cell survival . By inhibiting CDK9, the compound disrupts this process, leading to reduced expression of survival proteins and increased apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . It has demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window 31- and 107-fold over those of normal B- and T-cells .
属性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMLCIZYWDLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。